molecular formula C15H12O4 B6396792 4-(2-Formylphenyl)-2-methoxybenzoic acid CAS No. 1262010-83-2

4-(2-Formylphenyl)-2-methoxybenzoic acid

Cat. No.: B6396792
CAS No.: 1262010-83-2
M. Wt: 256.25 g/mol
InChI Key: YXVLIFFTMZUPJV-UHFFFAOYSA-N
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Description

4-(2-Formylphenyl)-2-methoxybenzoic acid (CAS No. 205871-49-4) is a substituted benzoic acid derivative with the molecular formula C₁₄H₁₀O₃ and a molecular weight of 226.23 g/mol . The compound features a 2-methoxybenzoic acid backbone substituted at the 4-position with a 2-formylphenyl group. This structure confers unique reactivity due to the presence of both a carboxylic acid and a formyl group, making it a versatile intermediate in organic synthesis and pharmaceutical research. Key identifiers include DSSTox Substance ID DTXSID80374690 and Wikidata entry Q82163275 .

Properties

IUPAC Name

4-(2-formylphenyl)-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c1-19-14-8-10(6-7-13(14)15(17)18)12-5-3-2-4-11(12)9-16/h2-9H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXVLIFFTMZUPJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC=CC=C2C=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10688853
Record name 2'-Formyl-3-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10688853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262010-83-2
Record name 2'-Formyl-3-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10688853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Formylphenyl)-2-methoxybenzoic acid can be achieved through several methods. One common approach involves the formylation of 2-methoxybenzoic acid using a Vilsmeier-Haack reaction. This reaction typically employs a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) under controlled conditions to introduce the formyl group at the desired position on the aromatic ring.

Industrial Production Methods: In an industrial setting, the production of 4-(2-Formylphenyl)-2-methoxybenzoic acid may involve large-scale formylation reactions using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Formylphenyl)-2-methoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The formyl group can be reduced to an alcohol group using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: 4-(2-Carboxyphenyl)-2-methoxybenzoic acid.

    Reduction: 4-(2-Hydroxyphenyl)-2-methoxybenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 4-(2-Formylphenyl)-2-methoxybenzoic acid is used as an intermediate in organic synthesis, particularly in the preparation of complex aromatic compounds. It serves as a building block for the synthesis of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential as a ligand in molecular docking studies. It can interact with specific proteins or enzymes, making it useful in drug discovery and development.

Medicine: The compound’s derivatives may exhibit pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Researchers investigate these derivatives for potential therapeutic applications.

Industry: In the industrial sector, 4-(2-Formylphenyl)-2-methoxybenzoic acid is used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel compounds with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-Formylphenyl)-2-methoxybenzoic acid and its derivatives involves interactions with molecular targets such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The methoxy group may enhance the compound’s binding affinity and selectivity for specific targets.

Comparison with Similar Compounds

Key Research Findings

Synthetic Yield Optimization: Derivatives like 5-(Fmoc-aminomethyl)-4-(3-phenylpropoxy)-2-methoxybenzoic acid (4f) achieve 78% yield via EDCI/HOBt coupling, emphasizing the efficiency of carbodiimide-mediated synthesis .

Thermal Stability : Binary metal complexes of 2-methoxybenzoic acid exhibit contamination issues due to aggregation, underscoring challenges in purification .

Crystallographic Data : Methoxybenzylidene-substituted oxazolones (e.g., 4-(2-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one) demonstrate planar structures conducive to π-π stacking, relevant for material science .

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